4-Fluoro Substituent on Phenylsulfonyl Ring Associates with Enhanced IKr Selectivity Relative to Non-Fluorinated Sulfonylpiperidine Congeners
The 4-fluorophenylsulfonyl group present in CAS 1797080-11-5 is structurally distinct from non-fluorinated phenylsulfonyl analogs. In a systematic study of 4-fluorosulfonylpiperidines, Philipps et al. (2005) demonstrated that introducing fluorine at the para-position of the phenylsulfonyl ring increased selectivity over the IKr (hERG) potassium channel compared with the corresponding non-fluorinated series [1]. While no direct IKr data exist for CAS 1797080-11-5 itself, the class-level structure-activity relationship established by Philipps et al. supports the inference that the 4-fluoro substituent confers an IKr selectivity advantage over non-fluorinated phenylsulfonyl-piperidine congeners. The IKr liability reduction in this chemical series was sufficient to achieve no significant QTc increase in anesthetized dog models at plasma concentrations up to 148 µM for the optimized clinical candidate [1].
| Evidence Dimension | IKr (hERG) channel counter-screen selectivity – class-level SAR |
|---|---|
| Target Compound Data | Contains 4-fluorophenylsulfonyl group (fluorine at para-position); class-level evidence associates this substitution with improved IKr selectivity [1]. |
| Comparator Or Baseline | Non-fluorinated 4-(phenylsulfonyl)piperidine series (baseline); associated with detectable IKr activity in counterscreening assays [2]. |
| Quantified Difference | No direct quantitative comparison available for CAS 1797080-11-5. In the optimized 4-fluorosulfonylpiperidine series, compound 3b showed no QTc increase in anesthetized dog at plasma levels up to 148 µM [1]. |
| Conditions | Class-level SAR from Philipps et al. (2005) 4-fluorosulfonylpiperidine series; IKr counterscreening and in vivo QTc assessment in anesthetized dog model [1]. |
Why This Matters
For CNS-targeted research programs where hERG liability is a key attrition risk, a compound incorporating the 4-fluorophenylsulfonyl motif may offer a more favorable cardiac safety starting point compared with non-fluorinated phenylsulfonyl analogs, based on class-level SAR evidence.
- [1] Philipps E, et al. 4-Fluorosulfonylpiperidines: selective 5-HT2A ligands for the treatment of insomnia. Bioorg Med Chem Lett. 2005;15(16):3723-3727. View Source
- [2] Fletcher SR, Burkamp F, Blurton P, et al. 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists. J Med Chem. 2002;45(2):492-503. View Source
